1,3-Butylene glycol dibenzoate

Catalog No.
S13285624
CAS No.
2867-65-4
M.F
C18H18O4
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butylene glycol dibenzoate

CAS Number

2867-65-4

Product Name

1,3-Butylene glycol dibenzoate

IUPAC Name

3-benzoyloxybutyl benzoate

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

HVWZDMVPWXVEBP-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

1,3-Butylene glycol dibenzoate is an organic compound that belongs to the family of dibenzoate esters. It is derived from the esterification of 1,3-butylene glycol with benzoic acid. This compound is characterized by its two benzoate groups attached to a butylene glycol backbone, giving it unique physical and chemical properties. It is typically used as a plasticizer due to its ability to enhance the flexibility and processability of polymers, particularly in applications involving polyvinyl chloride.

The primary chemical reaction involved in the formation of 1,3-butylene glycol dibenzoate is the esterification reaction. This reaction occurs when 1,3-butylene glycol reacts with benzoic acid in the presence of an acid catalyst, typically at elevated temperatures. The general reaction can be represented as follows:

1 3 Butylene Glycol+2Benzoic AcidAcid Catalyst1 3 Butylene Glycol Dibenzoate+2Water\text{1 3 Butylene Glycol}+2\text{Benzoic Acid}\xrightarrow{\text{Acid Catalyst}}\text{1 3 Butylene Glycol Dibenzoate}+2\text{Water}

This reaction results in the formation of 1,3-butylene glycol dibenzoate and water as a byproduct. The reaction conditions, such as temperature and catalyst concentration, can significantly affect the yield and purity of the final product.

The synthesis of 1,3-butylene glycol dibenzoate can be achieved through several methods:

  • Direct Esterification: The most common method involves directly reacting 1,3-butylene glycol with benzoic acid under acidic conditions. This method typically requires heating to facilitate the reaction and may involve removing water to drive the equilibrium toward product formation.
  • Transesterification: This method involves reacting an existing dibenzoate ester with 1,3-butylene glycol in the presence of a catalyst. This approach can be advantageous when starting materials are readily available.
  • Aldol Condensation: As noted in patent literature, an intermediate aldol condensation step can enhance yield efficiencies when producing related compounds like 1,3-butylene glycol .

Unique FeaturesNeopentyl Glycol DibenzoateDibenzoate EsterPlasticizer for coatingsHigher melting point; less volatileDiethylene Glycol DibenzoateDibenzoate EsterPlasticizer for adhesivesLower viscosity; good thermal stabilityDipropylene Glycol DibenzoateDibenzoate EsterPlasticizer for polymersImproved flexibility at lower temperatures1,4-Butanediol DibenzoateDibenzoate EsterPlasticizer for PVCReversible heat-activated properties

While all these compounds serve similar functions as plasticizers, 1,3-butylene glycol dibenzoate stands out due to its specific balance of flexibility and biodegradability.

Interaction studies involving 1,3-butylene glycol dibenzoate focus on its compatibility with various polymers and other additives. Research indicates that it performs comparably or better than conventional plasticizers in terms of mechanical properties and thermal stability . Its interactions with other components in formulations can influence processing behavior and end-use properties.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

298.12050905 g/mol

Monoisotopic Mass

298.12050905 g/mol

Heavy Atom Count

22

UNII

04K15F123F

Dates

Modify: 2024-08-10

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